molecular formula C24H24N4O3 B11035627 5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11035627
M. Wt: 416.5 g/mol
InChI Key: YHFSNODPTVRCHE-UHFFFAOYSA-N
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Description

The compound 5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that incorporates an indole moiety, a pyrimidinetrione core, and a substituted phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with an appropriate aldehyde or ketone to introduce the 4-methylphenyl group.

The pyrimidinetrione core can be synthesized through the reaction of urea with malonic acid derivatives under basic conditions . The final step involves the condensation of the indole derivative with the pyrimidinetrione core in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the condensation reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The indole moiety is known for its biological activity, and this compound could be investigated for its potential as a therapeutic agent.

    Medicine: It may have applications in drug discovery and development, particularly for diseases where indole derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. For example, they may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its combination of an indole moiety with a pyrimidinetrione core and a substituted phenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-(4-methylphenyl)carbonimidoyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C24H24N4O3/c1-15-8-10-16(11-9-15)21(20-22(29)27(2)24(31)28(3)23(20)30)25-13-12-17-14-26-19-7-5-4-6-18(17)19/h4-11,14,26,29H,12-13H2,1-3H3

InChI Key

YHFSNODPTVRCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NCCC2=CNC3=CC=CC=C32)C4=C(N(C(=O)N(C4=O)C)C)O

Origin of Product

United States

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